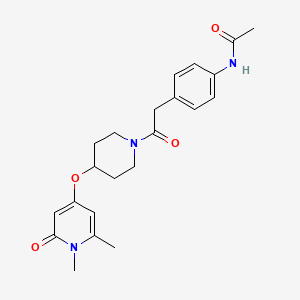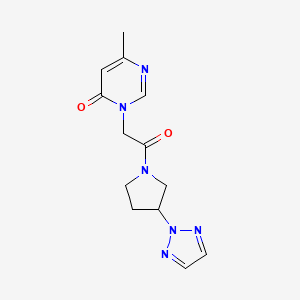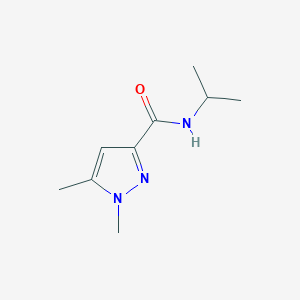
N~3~-isopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~3~-isopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound that belongs to the pyrazole family . Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new approach to the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis .Molecular Structure Analysis
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 and the structure represented in Figure 1 . In the parent pyrazole, R1, R2 and R3 correspond to hydrogen atoms .Chemical Reactions Analysis
Pyrazoles are known to undergo a variety of chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Reddy et al. (2017) details the synthesis of a new series of bis-pyrazoles derived from 3,5-dimethyl pyrazole, which includes compounds structurally related to N3-isopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide. These compounds were evaluated for their interaction with DNA and in-vitro cytotoxicity against cancer cell lines, identifying some as promising agents in cancer treatment (Reddy et al., 2017).
Heterocyclic Chemistry and Heterocyclization Reactions
Research by Rudenko et al. (2011) explores heterocyclization reactions involving derivatives of 5-aminopyrazoles, which are structurally similar to the compound of interest. This study provides insights into the chemical behavior and potential applications of such compounds in the field of heterocyclic chemistry (Rudenko et al., 2011).
Pharmaceutical Applications
Saeed et al. (2015) synthesized a series of substituted benzamides related to the target compound, focusing on their potential pharmaceutical applications. These compounds were tested for their inhibitory potential against various enzymes, highlighting their relevance in medicinal chemistry (Saeed et al., 2015).
Molecular Interactions and Solid-State Analysis
Another study by Saeed et al. (2020) delves into the X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, which share structural features with N3-isopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide. This research provides valuable insights into the molecular interactions and solid-state properties of such compounds (Saeed et al., 2020).
DNA Recognition and Gene Expression Control
Chavda et al. (2010) investigated polyamides containing pyrrole and imidazole units for their ability to target specific DNA sequences. While not directly related to N3-isopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide, this research underscores the broader context of DNA-targeting compounds in biomedical research (Chavda et al., 2010).
Dental Applications
Abaszadeh et al. (2020) explored the biocompatibility and mechanical properties of dental composites containing a compound similar to the target molecule, demonstrating its potential applications in dentistry (Abaszadeh et al., 2020).
Eigenschaften
IUPAC Name |
1,5-dimethyl-N-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6(2)10-9(13)8-5-7(3)12(4)11-8/h5-6H,1-4H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZSEFHVIYDGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606969.png)
![1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2606970.png)

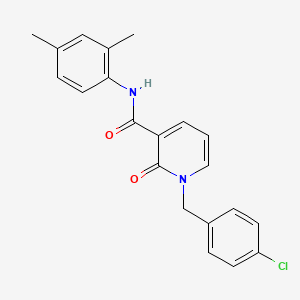
![2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethene-1-sulfonamide](/img/structure/B2606979.png)

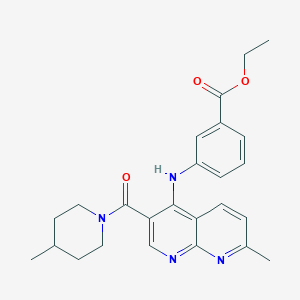
![5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2606982.png)
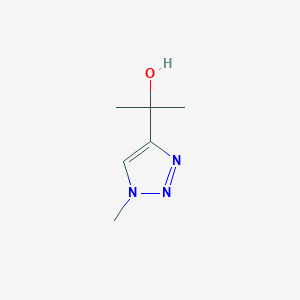

![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazolidine 1,1-dioxide](/img/structure/B2606986.png)
![2,5-dichloro-N-{[1-(2-ethoxyethyl)cyclopentyl]methyl}pyridine-4-carboxamide](/img/structure/B2606988.png)
